((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
CAS No.:
Cat. No.: VC15954342
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H22O |
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Molecular Weight | 218.33 g/mol |
IUPAC Name | [(1S,4S)-6-methyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-yl]methanol |
Standard InChI | InChI=1S/C15H22O/c1-10(2)13-7-5-12(9-16)14-6-4-11(3)8-15(13)14/h4,6,8,10,12-13,16H,5,7,9H2,1-3H3/t12-,13+/m1/s1 |
Standard InChI Key | BUWBDLPIZWRQCA-OLZOCXBDSA-N |
Isomeric SMILES | CC1=CC2=C(C=C1)[C@H](CC[C@H]2C(C)C)CO |
Canonical SMILES | CC1=CC2=C(C=C1)C(CCC2C(C)C)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a bicyclic tetrahydronaphthalene (decalin) core substituted with an isopropyl group at the C4 position, a methyl group at C6, and a hydroxymethyl (-CH2OH) group at C1. The (1S,4S) stereochemistry imposes specific spatial constraints that influence its reactivity and intermolecular interactions . The molecular formula is C16H24O, with a calculated molecular weight of 232.36 g/mol, derived by modifying the parent structure (1S,4S)-4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol .
Stereochemical Considerations
The (1S,4S) configuration ensures that the isopropyl and hydroxymethyl groups occupy equatorial positions relative to the decalin system, minimizing steric strain. This spatial arrangement is critical for its interactions in chiral environments, such as enzyme binding pockets or asymmetric catalysis . Comparative studies of stereoisomers, such as the (1R,4S) variant, highlight significant differences in physicochemical properties and biological activity .
Synthesis and Derivative Formation
Synthetic Pathways
While no direct synthesis of ((1S,4S)-4-isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol is documented, analogous compounds suggest feasible routes:
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Oxidation of Methylene Precursors: The hydroxymethyl group could be introduced via oxidation of a methylene (-CH2-) group using reagents like selenium dioxide or catalytic hydroxylation .
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Reductive Amination or Alkylation: Modifying existing decalin derivatives, such as (1S,4S)-4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol, through reductive steps could yield the target alcohol .
Key Intermediates
Patent literature describes structurally related compounds synthesized via multicomponent reactions involving isatin, leucine, and quinones, followed by recrystallization . Such methods could be adapted to introduce the hydroxymethyl moiety through protective group strategies or post-synthetic modifications .
Physicochemical Properties
Thermodynamic Data
Stability and Reactivity
The compound is expected to exhibit moderate air stability, with susceptibility to oxidation at the hydroxymethyl group. Acid-catalyzed dehydration could yield alkenes, while esterification with anhydrides or acyl chlorides would generate derivatives for further study .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR:
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13C NMR:
Mass Spectrometry
The molecular ion peak at m/z 232 (M+) would dominate, with fragmentation patterns reflecting loss of -CH2OH (Δm/z = 31) and isopropyl groups (Δm/z = 43) .
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